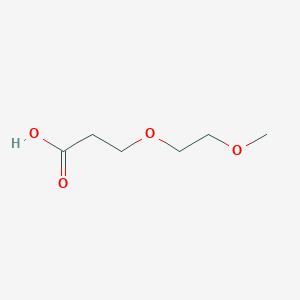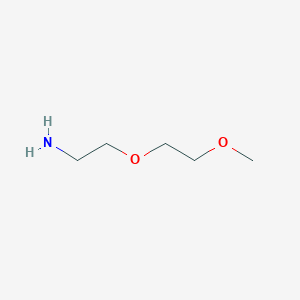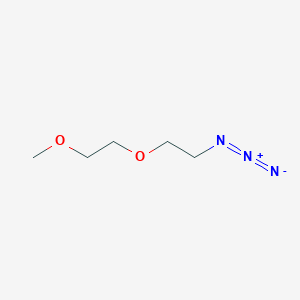
Ornidazole
Vue d'ensemble
Description
L’ornidazole est un antibiotique nitroimidazolé synthétique utilisé pour traiter les infections protozoaires telles que la trichomonase, l’amibiase et la giardiase . Il est également efficace contre les infections bactériennes anaérobies . La formule chimique de l’this compound est C7H10ClN3O3, et sa masse molaire est de 219,63 g/mol .
Applications De Recherche Scientifique
L’ornidazole a un large éventail d’applications en recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans des études impliquant des dérivés de nitroimidazole.
Biologie : L’this compound est étudié pour ses effets sur diverses infections protozoaires et bactériennes anaérobies.
Médecine : Il est utilisé dans le traitement d’infections telles que la trichomonase, l’amibiase et la giardiase.
Mécanisme D'action
L’ornidazole exerce ses effets en pénétrant dans la cellule microbienne et en subissant une réduction de son groupe nitro sous l’influence des nitroréductases du micro-organisme . Le nitroimidazole réduit forme des composés avec l’ADN, provoquant une dégradation et une perturbation des processus de réplication et de transcription de l’ADN . Cela conduit à la mort du micro-organisme.
Analyse Biochimique
Biochemical Properties
Ornidazole interacts with various enzymes and proteins in biochemical reactions. It is selectively taken up by anaerobic organisms and protozoa, where it undergoes a reduction reaction, forming toxic intermediates that damage DNA structure and inhibit nucleic acid synthesis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to effectively reduce cell viability and migration ability, inhibit angiogenesis, and metastatic abilities in non-small cell lung cancer (NSCLC) cells .
Molecular Mechanism
The mechanism of action of this compound involves its selective uptake by anaerobic organisms and protozoa. Once inside the cell, it undergoes a reduction reaction, forming toxic intermediates that damage DNA structure and inhibit nucleic acid synthesis, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, in a study involving patients with hepatobiliary diseases, 19 metabolites of this compound were identified in human urine after an intravenous drip infusion of 500 mg of the drug .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, in a rat model of endometriosis, this compound was found to reduce the progression of the disease .
Metabolic Pathways
This compound is mainly metabolized in the liver through glucuronidation, with other metabolic pathways including oxidation and hydrolysis . The majority of the prodrug and its metabolites are eliminated by the kidneys and excreted in the urine (about 70%), and only a small fraction is excreted in the bile and feces (about 20%) .
Méthodes De Préparation
L’ornidazole est synthétisé commercialement par une réaction catalysée par un acide entre le 2-méthyl-5-nitroimidazole et l’épichlorhydrine . Les conditions réactionnelles impliquent généralement l’utilisation d’acide chlorhydrique comme catalyseur et le chauffage du mélange pour faciliter la réaction . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais à plus grande échelle, assurant la pureté et le rendement du produit final .
Analyse Des Réactions Chimiques
L’ornidazole subit plusieurs types de réactions chimiques, notamment :
Réduction : Le groupe nitro de l’this compound peut être réduit en groupe amino dans des conditions spécifiques.
Oxydation : L’this compound peut être oxydé, conduisant à la formation de divers produits d’oxydation.
Substitution : L’atome de chlore de l’this compound peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent l’hydrogène gazeux pour la réduction, les oxydants comme le peroxyde d’hydrogène pour l’oxydation et les nucléophiles comme l’hydroxyde de sodium pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Comparaison Avec Des Composés Similaires
L’ornidazole est similaire à d’autres antibiotiques nitroimidazoles tels que le métronidazole et le tinidazole . Il est mieux toléré et possède un spectre antimicrobien plus large . Contrairement au métronidazole, l’this compound s’est avéré avoir une demi-vie plus longue, permettant une posologie moins fréquente . D’autres composés similaires comprennent le secnidazole et le nimorazole, qui appartiennent également à la classe des antibiotiques nitroimidazoles .
L’unicité de l’this compound réside dans son activité à large spectre et sa meilleure tolérance par rapport aux autres antibiotiques nitroimidazoles .
Propriétés
IUPAC Name |
1-chloro-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O3/c1-5-9-3-7(11(13)14)10(5)4-6(12)2-8/h3,6,12H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWKIXLWTCNBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(CCl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045420 | |
| Record name | Ornidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16773-42-5 | |
| Record name | Ornidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16773-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornidazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016773425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ornidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13026 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ornidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ornidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ornidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ornidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62XCK0G93T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















